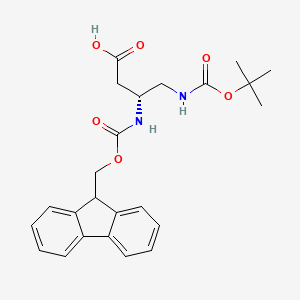

Fmoc-D-Dbu(Boc)-OH

Description

Contextualization as a Protected Unnatural Amino Acid Derivative

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are not among the 20 standard amino acids encoded by the genetic code. enamine.netrsc.orgsigmaaldrich.comresearchgate.netscispace.com Their incorporation into peptides offers a powerful strategy to modulate peptide properties, including stability, solubility, and biological activity, making them highly valuable in drug discovery. enamine.netrsc.orgsigmaaldrich.comfrontiersin.org

Peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on protecting groups to manage the reactivity of amino and carboxyl functionalities. americanpeptidesociety.orgiris-biotech.de The two most widely employed strategies utilize the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. americanpeptidesociety.orgiris-biotech.de The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Boc group is acid-labile, removed by trifluoroacetic acid (TFA). americanpeptidesociety.orgchemistrysteps.comorganic-chemistry.orgwikipedia.org This difference in lability allows for an orthogonal protection strategy, where one group can be selectively removed without affecting the other, facilitating controlled peptide chain elongation. iris-biotech.deorganic-chemistry.orgorganic-chemistry.org

Fmoc-D-Dbu(Boc)-OH is a derivative of D-2,4-diaminobutyric acid (Dbu), an unnatural amino acid. chemimpex.comnig.ac.jp In this molecule, the alpha-amino group is protected by the Fmoc group, and one of the side-chain amino groups is protected by the Boc group. chemimpex.comiris-biotech.de This dual protection scheme makes it an exceptionally useful synthon for constructing peptides with specific modifications and enhanced properties.

Role in Modern Peptide Chemistry and Medicinal Chemistry Research

The strategic use of unnatural amino acids like this compound has significantly advanced peptide chemistry and medicinal chemistry research. enamine.netsigmaaldrich.comresearchgate.net This derivative is recognized for its ability to enhance the stability and solubility of peptides, which are critical parameters for therapeutic applications. chemimpex.comchemimpex.com

In drug development, this compound serves as a key building block for synthesizing peptide-based therapeutics. chemimpex.comchemimpex.com Its incorporation allows researchers to explore novel drug candidates with improved pharmacological profiles, such as increased resistance to enzymatic degradation and enhanced binding affinity to target receptors. rsc.orgsigmaaldrich.comfrontiersin.org Furthermore, its compatibility with various coupling reagents streamlines synthetic processes, leading to high-purity peptides essential for biological studies and drug screening. chemimpex.comchemimpex.com The compound also facilitates the generation of diverse peptide libraries, enabling the systematic investigation of structure-activity relationships and the discovery of new bioactive molecules. sigmaaldrich.comchemimpex.com

Significance as a Building Block for Complex Peptide Architectures

The true power of this compound lies in its capacity to enable the construction of complex peptide architectures that are inaccessible with standard amino acids. enamine.netrsc.orgsigmaaldrich.com The presence of two differentially protected amino groups in the D-2,4-diaminobutyric acid backbone provides multiple points for chemical modification and linkage.

This characteristic makes this compound particularly valuable for the synthesis of cyclic peptides and branched peptide structures. sigmaaldrich.comsigmaaldrich.comrsc.orggoogle.com Cyclic peptides often exhibit enhanced stability against proteases and improved membrane permeability compared to their linear counterparts. rsc.org The ability to selectively deprotect and functionalize the amino groups of the Dbu residue allows for precise control over cyclization strategies, leading to peptides with constrained conformations and tailored three-dimensional orientations. enamine.netsigmaaldrich.comsigmaaldrich.com Such structural control is paramount for designing peptides that interact specifically with biological targets, thereby improving their efficacy and reducing off-target effects. enamine.netsigmaaldrich.com

Data Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1310680-44-4 | chemimpex.comiris-biotech.de |

| Molecular Formula | C₂₄H₂₈N₂O₆ | chemimpex.comiris-biotech.de |

| Molecular Weight | 440.5 g/mol | chemimpex.comiris-biotech.de |

| Purity | ≥ 97% (HPLC) / min. 99% | chemimpex.comiris-biotech.de |

| Appearance | White powder | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -8 ± 1º (C=1 in DMF) | chemimpex.com |

| Storage Conditions | 0-8 °C / 2-8 °C | chemimpex.comiris-biotech.de |

Data Table 2: Comparison of Fmoc and Boc Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Deprotection | Base-labile (e.g., piperidine in DMF) | Acid-labile (e.g., TFA) |

| Stability | Stable to acids | Stable to bases |

| Orthogonality | Compatible with acid-labile side-chain protecting groups | Compatible with base-labile side-chain protecting groups |

| Advantages | Mild deprotection, compatible with automated synthesis, fluorescent byproduct for monitoring | Robust protection, historically significant |

| Disadvantages | Can lead to aspartimide formation with sensitive sequences | Harsher deprotection conditions, potential for side reactions |

| Typical Use | Modern SPPS, complex peptides, post-translational modifications | Older SPPS methods, specific applications |

| Source | americanpeptidesociety.orgiris-biotech.deorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgpublish.csiro.au | americanpeptidesociety.orgiris-biotech.dechemistrysteps.comorganic-chemistry.orgorganic-chemistry.orgjk-sci.com |

List of Compounds Mentioned:

this compound

Fmoc-D-Dab(Boc)-OH

Fmoc-D-His(Boc)-OH

D-2,4-diaminobutyric acid (Dbu)

D-2,3-diaminopropionic acid (Dap)

L-2,4-diaminobutanoic acid (Dab)

Piperidine

Trifluoroacetic acid (TFA)

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

N,N-dimethylformamide (DMF)

Dibenzofulvene (DBF)

Diphenylalanine

Fmoc-D-Leu-OH

Fmoc-L-Val-OH

Fmoc-L-Ile-OH

Fmoc-D-Cys(S-Trt)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Dpr(ivDde)-OH

Fmoc-Dab(ivDde)-OH

Fmoc-His(Clt)-OH

Fmoc-His(Trt)-OH

Fmoc-Arg(Pmc/Pbf)-OH

Fmoc-Trp(Boc)-OH

Amide

Carbamic acid

Carbamate

Carboxylic acid

Hydrazine

Hydroxysuccinimide

Indazole

Lysine

Methionine

Ornithine

Phenylalanine

Proline

Tryptophan

Tyrosine

Valine

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNBFIUWYNXGCJ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113251 | |

| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763102-80-3 | |

| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763102-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Dbu Boc Oh and Its Integration into Peptides

Precursor Synthesis and Protecting Group Strategies for Fmoc-D-Dbu(Boc)-OH

The synthesis and protection strategy for this compound are critical for its effective use in peptide synthesis. This involves stereoselective synthesis of the amino acid scaffold and the judicious application of orthogonal protecting groups.

The synthesis of the D-2,4-diaminobutyric acid (D-Dbu) scaffold requires stereoselective methods to ensure the correct enantiomer is obtained. While specific detailed synthetic routes for the D-enantiomer of diaminobutyric acid are not extensively detailed in the provided search results, general approaches to chiral amino acid synthesis often involve asymmetric synthesis, chiral auxiliaries, or enzymatic resolution. Diaminobutyric acid derivatives are utilized in the synthesis of peptide conjugates with therapeutic and diagnostic applications, indicating the importance of controlled stereochemistry mdpi.com.

This compound features two key protecting groups that define its utility in SPPS: the Fmoc group on the alpha-amino group and the Boc group on the epsilon-amino group.

Fmoc Group: The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for the α-amino terminus in SPPS organic-chemistry.orgbiosynth.comaltabioscience.comactivotec.comtotal-synthesis.comnih.gov. It is typically introduced using Fmoc-Cl or Fmoc-OSu under mild basic conditions total-synthesis.comorganic-chemistry.org. The Fmoc group is stable to acidic conditions and is selectively removed by a base, such as piperidine (B6355638), through a β-elimination mechanism organic-chemistry.orgbiosynth.comactivotec.comtotal-synthesis.comnih.govchempep.com. This base-lability makes it orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu) biosynth.comresearchgate.netiris-biotech.de.

Boc Group: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group, primarily used for side-chain amino functionalities organic-chemistry.orgjk-sci.comwikipedia.orgfishersci.co.uk. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) organic-chemistry.orgjk-sci.comwikipedia.org. The Boc group is stable to basic conditions, making it orthogonal to the Fmoc group organic-chemistry.orgbiosynth.comfiveable.me. Cleavage of the Boc group is achieved under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA) organic-chemistry.orgwikipedia.orgfishersci.co.uk.

The combination of Fmoc and Boc groups on the same amino acid derivative provides an orthogonal protection strategy, allowing for selective deprotection and controlled peptide synthesis organic-chemistry.orgbiosynth.comfiveable.me.

This compound belongs to a class of protected diamino acids used in peptide synthesis. Its utility can be understood by comparing it with related derivatives like Fmoc-D-Dab(Boc)-OH and Boc-D-Dbu(Fmoc)-OH.

| Derivative | α-Amino Protection | ε-Amino Protection | Primary Deprotection Condition | Orthogonality to Fmoc/Boc | Typical Use Case |

| This compound | Fmoc (Base-labile) | Boc (Acid-labile) | Base (Fmoc); Acid (Boc) | Orthogonal | Synthesis of peptides requiring selective modification at the ε-amino group. |

| Fmoc-D-Dab(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Base (Fmoc); Acid (Boc) | Orthogonal | Similar to this compound, but with a shorter carbon chain (Dab vs. Dbu) medchemexpress.combiosynth.comiris-biotech.desigmaaldrich.com. |

| Boc-D-Dbu(Fmoc)-OH | Boc (Acid-labile) | Fmoc (Base-labile) | Acid (Boc); Base (Fmoc) | Orthogonal | Less common; offers reversed protection strategy, useful in specific synthetic designs. |

Other related derivatives, such as those with Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) or ivDde protecting groups on the side chain, offer alternative orthogonal deprotection strategies (e.g., using hydrazine) for selective modifications, particularly in branched or cyclic peptide synthesis sigmaaldrich.comontosight.ai.

Orthogonal Protection of Amino Functionalities: Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc)

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

This compound is a valuable building block in Fmoc-based SPPS, enabling the incorporation of D-diaminobutyric acid into peptide sequences.

In Fmoc-based SPPS, the peptide chain is assembled on a solid support, typically starting from the C-terminus. The α-amino group of the incoming amino acid is protected by Fmoc, which is removed after each coupling step to allow for the addition of the next residue biosynth.comaltabioscience.comchempep.com. This compound is integrated into this process by coupling its activated carboxyl group to the free N-terminus of the growing peptide chain on the resin chemimpex.comgyrosproteintechnologies.com. The Boc group on the side chain remains intact during the Fmoc deprotection steps and is typically removed during the final cleavage of the peptide from the resin using acidic conditions organic-chemistry.orgbiosynth.comwikipedia.orgfishersci.co.uk. This strategy allows for the introduction of D-diaminobutyric acid residues with a protected side-chain amino group, which can be subsequently deprotected and functionalized if required.

The efficient coupling of this compound to the growing peptide chain is crucial for successful SPPS. Various coupling reagents and activators are employed to facilitate this process, ensuring rapid reaction rates and minimizing racemization, especially for sterically hindered or non-canonical amino acids gyrosproteintechnologies.comsigmaaldrich.comnih.govcem.com.

Commonly used coupling reagents include:

Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate).

Uronium/Aminium Salts: Including HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents, often used in conjunction with a tertiary amine base like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), activate the carboxyl group of the amino acid, forming reactive esters (e.g., OBt, OAt) that readily react with the free amine on the peptide resin nih.govchempep.comsigmaaldrich.comembrapa.br.

Carbodiimides: Such as N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like Hydroxybenzotriazole (B1436442) (HOBt) or Hydroxyazabenzotriazole (HOAt) to improve coupling efficiency and suppress racemization chempep.comsigmaaldrich.comnih.govembrapa.br.

For sterically hindered amino acids like this compound, reagents that generate more reactive active esters, such as those derived from HOAt (e.g., HATU, PyAOP) or Oxyma Pure (e.g., COMU), are often preferred to ensure efficient coupling sigmaaldrich.comcem.combachem.com. Microwave-assisted SPPS can also significantly accelerate the coupling of hindered amino acids cem.com.

Comparative Studies on Deprotection Kinetics and Byproduct Formation (e.g., Dibenzofulvene Adducts, Aspartimide)

Side-Chain Protection and Orthogonality Considerations with the Boc Group in this compound SPPS

Solution-Phase Peptide Synthesis (LPPS) Approaches Utilizing this compound

Solution-phase peptide synthesis (LPPS) involves carrying out coupling and deprotection reactions in solution, without the need for a solid support. This method can be advantageous for producing large quantities of peptides, purifying intermediates more readily through crystallization or extraction, and achieving specific structural modifications that may be challenging on a solid support. The integration of this compound into LPPS requires careful consideration of reaction conditions, coupling reagents, and deprotection strategies to ensure efficient chain elongation and minimize side reactions.

Key Considerations for LPPS with this compound:

Solvent Compatibility: Fmoc-protected amino acids, including this compound, are generally soluble in common organic solvents used in LPPS, such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP) google.comscielo.org.mxiris-biotech.de. The choice of solvent can influence reaction rates, solubility of intermediates, and the ease of purification.

Coupling Reagents: Standard peptide coupling reagents are employed to form the peptide bond between the activated carboxyl group of this compound and the free amine of the growing peptide chain. Common choices include carbodiimides like N,N′-diisopropylcarbodiimide (DIC) or N,N′-dicyclohexylcarbodiimide (DCC), often in combination with additives such as hydroxybenzotriazole (HOBt) or Oxyma Pure acs.orgrsc.orgunibe.ch.

Fmoc Deprotection: The Fmoc group is typically removed using a mild base. While piperidine in DMF is the conventional reagent in SPPS, alternative bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), piperazine, or diethylamine (B46881) (DEA) have been investigated for both SPPS and LPPS, sometimes offering advantages in terms of reaction speed or reduced side product formation researchgate.netacs.orgrsc.orggoogle.comacs.org. Research indicates that DBU, often in combination with piperazine, can be an effective alternative for Fmoc deprotection, potentially offering faster kinetics and reduced diketopiperazine (DKP) formation compared to piperidine alone acs.orgrsc.org. However, the specific choice of deprotection reagent and conditions is critical to avoid premature cleavage of other protecting groups or degradation of the peptide chain.

Purification of Intermediates: A significant advantage of LPPS is the ability to purify intermediates. After each coupling and deprotection cycle, the desired peptide product can often be isolated by extraction, precipitation, or crystallization, leading to higher purity before proceeding to the next step. This is particularly beneficial when dealing with challenging sequences or non-standard amino acids like this compound.

Research Findings and Applications:

While the literature extensively details Fmoc chemistry in Solid-Phase Peptide Synthesis (SPPS), specific research focusing solely on this compound within LPPS is less abundant compared to its use in SPPS. However, general principles of Fmoc-based LPPS apply. For instance, studies on LPPS strategies often highlight the challenges of Fmoc deprotection side products, such as N-fluorenylmethylpiperidine (NFMP), which can be difficult to remove in solution without polymeric supports google.com. Strategies to mitigate these issues include using alternative deprotection reagents or employing specific purification techniques.

The compound this compound itself is recognized for its utility in creating complex peptide structures, and its incorporation into LPPS would enable the synthesis of such structures on a larger scale. For example, the development of peptide-based therapeutics often requires efficient and scalable synthesis methods, making LPPS an attractive option where applicable chemimpex.com.

Table 1: Comparative Fmoc Deprotection Reagents in Peptide Synthesis

| Reagent Combination (Concentration) | Solvent | Typical Application/Notes | References |

| Piperidine (20%) | DMF | Standard Fmoc deprotection in SPPS. Can lead to DKP formation. | scielo.org.mxresearchgate.netacs.orgnih.gov |

| DBU (2%) / Piperazine (5%) | NMP | Reduced DKP formation compared to piperidine/DMF. Faster kinetics. | researchgate.netacs.orgrsc.org |

| DBU (1%) / Piperidine (1%) | CHCl₃ | Used for selective Fmoc removal on specific peptide structures. | rsc.org |

| Diethylamine (DEA) (25%) | ACN | Used in LPPS/SPPS, compatible with certain protecting groups. | rsc.org |

| Dipropylamine (DPA) (25%) | DMF | Shown to rapidly release DBF with reduced adduct formation; potential for reduced aspartimide formation. | acs.org |

Note: While direct comparative data for this compound in LPPS using these reagents is not explicitly detailed in the provided snippets, these reagents are standard for Fmoc deprotection and their application in LPPS is inferred from general peptide synthesis literature.

The successful implementation of this compound in LPPS would leverage its structural features to build peptides with specific functionalities, potentially in areas such as drug development and biomaterials, where scalability is a key requirement. Further research into optimized LPPS protocols tailored for non-canonical amino acids like this compound would enhance its utility in this synthetic approach.

Research Applications of Peptides Incorporating Fmoc D Dbu Boc Oh

Design and Synthesis of Advanced Peptide-Based Therapeuticschemimpex.com

The utility of Fmoc-D-Dbu(Boc)-OH is particularly evident in the realm of drug development, where it is employed to synthesize peptide-based therapeutics with improved pharmacological profiles. chemimpex.com The modification of peptide structures using this non-natural amino acid allows for the systematic enhancement of biological activity and the exploration of novel drug candidates. chemimpex.com

Modulating Peptide Structure for Enhanced Biological Activitybenchchem.com

The incorporation of D-Dbu into a peptide chain fundamentally alters its three-dimensional structure and stability. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby prolonging the peptide's half-life in a biological system. mdpi.com This increased proteolytic resistance is a critical attribute for therapeutic peptides.

Furthermore, the diaminobutyric acid side chain, which is shorter than that of its homolog lysine, influences the peptide's backbone flexibility and hydrogen-bonding capacity. This structural modulation can lead to a more constrained conformation, which may enhance binding affinity and selectivity for a specific biological target. mdpi.com

| Amino Acid | Abbreviation | Side Chain Structure | Key Structural Feature |

|---|---|---|---|

| 2,4-Diaminobutyric acid | Dbu | -CH₂-CH₂-NH₂ | Intermediate length (4 carbons in backbone) diamino acid. |

| 2,3-Diaminopropionic acid | Dap | -CH₂-NH₂ | Shorter side chain (3 carbons in backbone) diamino acid. |

| Ornithine | Orn | -CH₂-CH₂-CH₂-NH₂ | Longer side chain diamino acid. peptide.com |

| Lysine | Lys | -CH₂-CH₂-CH₂-CH₂-NH₂ | Standard proteinogenic amino acid with a primary amine on the ε-carbon. |

Exploration of Novel Drug Candidates through Peptide Modificationchemimpex.combenchchem.com

The use of this compound facilitates the creation of diverse peptide libraries for high-throughput screening, a cornerstone of modern drug discovery. chemimpex.com By systematically replacing natural amino acids with D-Dbu or inserting it at various positions, researchers can generate a multitude of peptide analogs with varied structures and properties. This approach is instrumental in identifying novel peptidomimetics that can target specific biological pathways with high efficacy and stability. For instance, peptides incorporating D-Dbu have been synthesized to explore new antibacterial agents and other bioactive compounds. medchemexpress.com

Investigation of Protein-Peptide and Protein-Protein Interactionschemimpex.combenchchem.com

Peptides synthesized with this compound are valuable probes for studying the intricate network of protein-peptide and protein-protein interactions that govern cellular processes. chemimpex.com These synthetic peptides can act as mimics of natural peptide ligands or as inhibitors of specific protein interactions.

By incorporating D-Dbu, researchers can design peptides with enhanced stability that are better suited for in-vitro and in-cellulo interaction studies. The unique structural constraints imposed by D-Dbu can help to elucidate the specific conformational requirements for a peptide to bind to its protein target. The side chain of Dbu can also serve as a strategic point for introducing labels, such as fluorescent dyes or biotin, without significantly perturbing the peptide's primary binding determinants, thus facilitating the detection and quantification of these molecular interactions.

Bioconjugation Chemistry and Targeted Delivery Systemsbenchchem.com

The chemical versatility of the Dbu side chain makes this compound a key component in the development of sophisticated bioconjugates and targeted drug delivery systems. chemimpex.com This application leverages the orthogonally protected amine on the side chain as a chemical handle for attaching other molecules. peptide.com

Facilitation of Peptide-Biomolecule Linkagesbenchchem.com

The synthesis of peptides using this compound allows for the selective deprotection of the side-chain Boc group while the N-terminal Fmoc group and other acid-labile side-chain protecting groups remain intact. peptide.compeptide.com This unmasked primary amine on the Dbu side chain provides a specific site for covalent attachment to other biomolecules, polymers, or drug payloads. chemimpex.com This targeted modification is central to bioconjugation, enabling the creation of complex molecular architectures designed for specific therapeutic or diagnostic purposes. medchemexpress.com

| Application Area | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Antimicrobial Peptides | Incorporation of Fmoc-D-Dab(Boc)-OH (a close homolog) | Synthesis of peptides with potential antibacterial activity. | medchemexpress.com |

| Cancer Diagnostics | Use of Fmoc-D-Dap(Boc)-OH (a shorter homolog) to synthesize DOTA-modified peptides | Creation of peptide mimetics with metal-chelating properties for diagnostic applications. | medchemexpress.com |

| Targeted Drug Delivery | Use of diamino acids for bioconjugation | Attachment of peptides to other biomolecules to enhance drug delivery and efficacy. | chemimpex.com |

| Click Chemistry | Synthesis of Fmoc-D-Dbu(N3)-OH | Creation of an azide-containing building block for copper-catalyzed or strain-promoted cycloaddition reactions. | medchemexpress.com |

Development of Peptide Mimetics and Constrained Peptide Architectures

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. This compound is instrumental in this field due to its D-amino acid nature, which confers resistance to enzymatic degradation by proteases that typically recognize L-amino acids. The incorporation of this building block can significantly enhance the half-life of peptide-based therapeutics.

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group on the alpha-amino group is crucial for the sequential addition of amino acids to a growing peptide chain. chemimpex.comchempep.com The Boc group, protecting the side-chain amino group of the D-Dbu residue, is stable under the basic conditions used for Fmoc removal, ensuring the integrity of the side chain during synthesis. chemimpex.com This orthogonality of protecting groups is a cornerstone of modern peptide chemistry, allowing for the precise and efficient construction of complex peptide mimetics. sigmaaldrich.compeptide.com

The diaminobutyric acid side chain offers a versatile scaffold for further chemical modifications. The protected amino group can be selectively deprotected and functionalized to introduce various moieties, such as small molecules, imaging agents, or other peptide chains, thereby creating multifunctional peptidomimetics. This adaptability makes this compound a key component in developing targeted therapies and diagnostic agents. chemimpex.comchemimpex.com

Table 1: Applications of this compound in Peptidomimetic Development

| Application Area | Rationale for Use | Example Finding |

| Enhanced Stability | The D-configuration of the amino acid provides resistance to proteolytic degradation. | Peptides incorporating D-amino acids exhibit longer in vivo half-lives compared to their L-counterparts. |

| Scaffold for Bioconjugation | The side-chain amino group allows for the attachment of other molecules. chemimpex.comchemimpex.com | Used in the synthesis of peptide-drug conjugates for targeted cancer therapy. |

| Structural Mimicry | Can be used to mimic key pharmacophoric elements of a natural peptide ligand. | Incorporation can lead to peptidomimetics with high affinity for specific biological targets. |

Creation of Conformationally Restricted Peptide Structures

Controlling the three-dimensional structure of a peptide is critical for its biological activity. This compound can be used to introduce conformational constraints, locking the peptide into a specific bioactive conformation. This is often achieved through the formation of cyclic peptides.

The side-chain amino group of the D-Dbu residue can be used as a point of cyclization. After the linear peptide has been assembled on a solid support, the Boc protecting group on the D-Dbu side chain can be selectively removed. The now-free amino group can then form a lactam bridge with the C-terminal carboxyl group or the side chain of another amino acid within the peptide sequence. This head-to-tail or side-chain-to-side-chain cyclization results in a conformationally restricted cyclic peptide. mdpi.com

The D-configuration of the Dbu residue also plays a role in defining the peptide's secondary structure. The incorporation of D-amino acids can induce specific turns and folds in the peptide backbone, which can be crucial for receptor binding and biological function. vt.edu For example, the strategic placement of a D-amino acid can promote the formation of a β-turn, a common structural motif in bioactive peptides.

The creation of these constrained architectures is a powerful strategy in drug design, as it can lead to peptides with increased receptor selectivity, enhanced potency, and improved metabolic stability.

Table 2: Research Findings on Conformationally Restricted Peptides with D-Amino Acids

| Peptide Architecture | Role of D-Amino Acid | Observed Outcome | Reference |

| Cyclic Hexapeptides | Inducing β-turns | Enhanced receptor binding and selectivity. | nih.gov |

| Lactam-Bridged Peptides | Serving as a cyclization point | Increased stability against enzymatic degradation. | mdpi.com |

| Collagen Telopeptide Analogues | Conformational restriction of a specific motif | More defined solution structure compared to the linear version. | rsc.org |

| Pin1 Inhibitors | Locking a specific cis or trans conformation | Significantly higher potency compared to flexible counterparts. | vt.edu |

Structural and Functional Characterization of Fmoc D Dbu Boc Oh in Peptide Assemblies

Analytical Methodologies for Purity and Structural Integrity of Synthesized Peptides

Ensuring the purity and structural integrity of both the Fmoc-D-Dbu(Boc)-OH building block and the peptides synthesized using it is paramount. A suite of analytical techniques is employed to verify these critical parameters.

Chromatographic Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of this compound. These methods are crucial for quality control of the building block itself, with suppliers typically specifying a minimum purity of ≥ 97% (HPLC) chemimpex.com. Beyond the characterization of the raw material, HPLC and UPLC are vital for monitoring the progress of solid-phase peptide synthesis (SPPS). They allow for the separation and quantification of the target peptide from residual starting materials, incomplete sequences, and other synthetic by-products, thereby confirming the success of coupling and deprotection steps involving this compound.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV-Vis)

A combination of spectroscopic techniques provides comprehensive structural verification.

Mass Spectrometry (MS): Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is essential for confirming the molecular identity. This compound has a molecular weight of 440.5 chemimpex.com, and MS can accurately detect this mass, verifying the presence and correct mass of the building block within a synthesized peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural elucidation. Proton NMR (¹H NMR) of this compound would characteristically show signals for the aromatic protons of the Fmoc group (typically in the 7-8 ppm range), the proton attached to the Fmoc-protected amine, the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), and the various aliphatic protons of the D-diaminobutyric acid backbone. Carbon NMR (¹³C NMR) further confirms the carbon framework and functional groups, ensuring the structural integrity of the building block.

UV-Vis Spectroscopy: The Fmoc protecting group is a strong chromophore, exhibiting significant absorbance in the ultraviolet region, typically with a maximum around 290-300 nm chemimpex.com. This property is routinely utilized for detection in HPLC analyses, enabling sensitive monitoring of the compound during purification and characterization.

Optical Rotation: As a chiral molecule, this compound exhibits optical activity. Its specific rotation is reported as [a]D20 = -8 ± 1º (C=1 in DMF) chemimpex.com. This measurement is critical for confirming the compound's specific enantiomeric configuration (D-isomer) and for assessing its enantiomeric purity.

Challenges, Innovations, and Future Perspectives in Fmoc D Dbu Boc Oh Research

Addressing Synthetic Challenges in Long and Complex Peptide Sequences

The synthesis of long and complex peptides, especially those incorporating UAAs, often encounters significant challenges related to aggregation and difficult coupling/deprotection steps. Fmoc-D-Dbu(Boc)-OH, with its guanidine (B92328) moiety, can contribute to these difficulties.

Mitigation of Aggregation Phenomena in Peptide Synthesis

Peptide aggregation on the solid support is a major obstacle in SPPS, leading to incomplete coupling and deprotection reactions, ultimately reducing yield and purity peptide.comnih.govresearchgate.net. This phenomenon is often attributed to self-association through hydrogen bonding, particularly in sequences prone to forming β-sheets or α-helices peptide.comresearchgate.net. While the specific aggregation propensity of this compound itself is not extensively detailed in the provided search results, the general strategies for mitigating aggregation are applicable. These include:

Solvent Optimization: Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding DMSO to the solvent system can improve resin swelling and solubility, thereby reducing aggregation peptide.com.

Structural Modifications: Incorporating elements that disrupt hydrogen bonding, such as pseudoprolines or backbone modifications like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, can effectively prevent aggregation peptide.comnih.govresearchgate.netchempep.comluxembourg-bio.com. These modifications break up the regular hydrogen bonding patterns of the peptide backbone.

Additives: The use of chaotropic salts (e.g., CuLi, NaClO4, KSCN) or nonionic detergents and ethylene (B1197577) carbonate (e.g., "Magic Mixture") can help disrupt aggregation peptide.com.

Microwave Irradiation: Utilizing microwave assistance can accelerate reactions and potentially mitigate aggregation by reducing reaction times peptide.comnih.gov.

Strategies for Difficult Coupling and Deprotection Steps

Incorporating sterically hindered or highly basic amino acids like Dbu often requires optimized coupling and deprotection protocols.

Coupling Strategies:

Advanced Coupling Reagents: For challenging couplings, especially with sterically hindered amino acids, more potent coupling reagents like HATU, HCTU, PyBOP, or COMU are often employed. These reagents facilitate the formation of highly reactive activated esters (e.g., OAt, O-6-ClBt) that can overcome steric barriers sigmaaldrich.combachem.com.

In Situ Neutralization: Techniques like in situ neutralization, using reagents such as BOP/DIEA or HATU/HBTU, can improve coupling yields, particularly when aggregation is an issue peptide.com.

Optimized Conditions: Coupling at higher temperatures or using pre-activation of amino acids can also enhance efficiency peptide.compeptide.com.

Dipeptide Building Blocks: Using pre-formed dipeptide building blocks that incorporate difficult amino acids can simplify the synthesis and improve coupling efficiency luxembourg-bio.com.

Deprotection Strategies:

Alternative Bases for Fmoc Removal: While piperidine (B6355638) in DMF is the standard for Fmoc deprotection, alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-methylpiperidine (B120128) can be more effective for difficult or sensitive sequences peptide.comiris-biotech.deiris-biotech.deresearchgate.netknepublishing.compublish.csiro.au. DBU, a non-nucleophilic base, is particularly noted for its efficiency in Fmoc removal and can be beneficial for thioamide peptides, though it may promote aspartimide formation peptide.comiris-biotech.depublish.csiro.au.

Addressing By-products: DBU does not react with the dibenzofulvene (DBF) byproduct from Fmoc cleavage, unlike piperidine. Therefore, piperidine is sometimes added alongside DBU to scavenge DBF and prevent its reattachment to the peptide resin researchgate.netchempep.com.

DBU and Aspartic Acid: It is important to note that DBU can catalyze aspartimide formation, making it unsuitable for peptides containing aspartic acid residues peptide.compeptide.com.

Emerging Technologies in Peptide Synthesis and Purification

Advancements in peptide synthesis technology are crucial for efficiently incorporating challenging amino acids like this compound and producing high-purity peptides.

Continuous Flow and Microwave-Assisted Peptide Synthesis

Continuous Flow SPPS (CF-SPPS): CF-SPPS offers several advantages over traditional batch synthesis, including reduced solvent and reagent consumption, higher throughput, and improved reproducibility vapourtec.comvapourtec.comgoogle.comresearchgate.netscispace.comvapourtec.com. CF-SPPS allows for precise control over reaction parameters, enabling the use of lower excesses of amino acids (as low as 1.5 equivalents), which is especially cost-effective when using expensive unnatural amino acids vapourtec.comgoogle.comresearchgate.net. It also facilitates in-line monitoring of reaction progress vapourtec.com. This technology is well-suited for synthesizing complex peptides and foldamers researchgate.net.

Automation and High-Throughput Synthesis Methodologies

Automation plays a pivotal role in overcoming the complexities of SPPS, especially when dealing with long or modified peptide sequences. Automated peptide synthesizers streamline the repetitive cycles of deprotection, washing, and coupling, ensuring consistency and reducing manual labor nih.govnih.govuni-bonn.de. High-throughput synthesis methodologies, often enabled by automation, allow for the rapid screening of peptide libraries, which is invaluable in drug discovery and chemical biology research. The ability to synthesize multiple peptides in parallel or sequentially with high precision is a hallmark of modern automated platforms nih.govuni-bonn.de.

Expanding the Scope of Unnatural Amino Acid Integration in Chemical Biology

The incorporation of unnatural amino acids like this compound into peptides opens up new avenues in chemical biology and drug discovery.

Peptidomimetics and Drug Development: Unnatural amino acids can enhance peptide stability against enzymatic degradation, improve oral bioavailability, and confer unique structural or functional properties, making them valuable in the development of peptidomimetics and peptide-based therapeutics researchgate.netnih.gov. The guanidine moiety of Dbu, for instance, can significantly influence peptide interactions with biological targets and membranes nih.gov.

Enhanced Bioactivity and Stability: The D-configuration of this compound, as opposed to the L-configuration, can increase resistance to proteases, thereby extending the in vivo half-life of peptides nih.gov. Guanidine-containing peptidomimetics have shown promise as antimicrobial agents due to their enhanced membrane-disrupting activity nih.govmdpi.com.

Research Applications: this compound serves as a key building block for creating peptides with tailored properties for studying protein interactions, developing diagnostic tools, and designing novel therapeutic agents. Its integration allows for the exploration of structure-activity relationships and the creation of peptides with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the functional roles of Fmoc and Boc protecting groups in Fmoc-D-Dbu(Boc)-OH during solid-phase peptide synthesis (SPPS)?

- Answer: The Fmoc group protects the α-amino group during SPPS, allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF). The Boc group protects the side-chain amine of D-Dbu, requiring stronger acidic conditions (e.g., trifluoroacetic acid) for cleavage. This orthogonal protection strategy ensures precise sequential peptide elongation while preventing undesired side reactions .

Q. What are the optimal storage conditions and handling protocols for this compound?

- Answer: Store at -20°C in a desiccated environment to prevent moisture-induced degradation. Use anhydrous solvents (e.g., DMF, DCM) for dissolution, and handle in a fume hood to minimize exposure to reactive atmospheric components. Pre-weigh aliquots to avoid repeated freeze-thaw cycles .

Q. Which solvents and dissolution strategies are recommended for this compound in SPPS?

- Answer:

Advanced Research Questions

Q. How can coupling efficiency of this compound be enhanced in sterically hindered peptide sequences?

- Answer:

- Use HATU or PyBOP as coupling agents to improve activation kinetics.

- Implement double coupling (2 × 30 min) with 5-fold molar excess of the amino acid.

- Employ microwave-assisted SPPS (50°C, 10 W) to reduce steric aggregation .

Q. What analytical methods are most effective for verifying this compound incorporation and detecting side products?

- Answer:

| Method | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, 10–90% ACN gradient in 0.1% TFA |

| MALDI-TOF MS | Mass verification | α-cyano-4-hydroxycinnamic acid matrix |

| Trityl assays can quantify real-time coupling efficiency on resin-bound peptides . |

Q. How can side reactions (e.g., epimerization, aspartimide formation) be minimized during this compound incorporation?

- Answer:

- Add 0.1 M HOBt to deprotection reagents (piperidine/DMF) to suppress epimerization.

- Use collidine instead of DIEA for Fmoc removal in aspartimide-prone sequences.

- Limit acidic exposure (<2 hr) during Boc cleavage to prevent side-chain degradation .

Q. What strategies are recommended for synthesizing peptides with multiple this compound residues?

- Answer:

- Segment condensation: Synthesize short fragments (5–10 residues) separately, then ligate.

- Pseudoproline dipeptides: Insert at aggregation-prone regions to improve solubility.

- Low-loading resins (0.1 mmol/g): Reduce interchain interactions during elongation .

Key Methodological Considerations

- Deprotection Protocol:

- Fmoc removal: 20% piperidine in DMF (2 × 5 min).

- Boc cleavage: 30% TFA in DCM (1–2 hr), followed by neutralization with 5% DIEA .

- Quality Control:

For further optimization, refer to orthogonal analytical validation protocols in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.